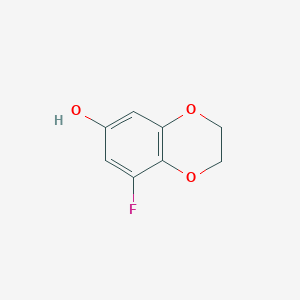
3,3-diethyloxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Diethyloxolan-2-one: is an organic compound belonging to the class of oxolanes. It is a cyclic ester with the molecular formula C7H12O2 . This compound is characterized by its five-membered ring structure, which includes an oxygen atom and two ethyl groups attached to the third carbon atom. The presence of the oxolane ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-diethyloxolan-2-one can be achieved through several methods. One common approach involves the cyclization of 3,3-diethyl-1,2-propanediol with an acid catalyst. The reaction typically proceeds under reflux conditions, with the removal of water to drive the equilibrium towards the formation of the cyclic ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process often includes the use of strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to elevated temperatures, and the product is purified through distillation or recrystallization.
化学反応の分析
Types of Reactions: 3,3-Diethyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolane ring into a more saturated structure.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated oxolane derivatives.
Substitution: Various substituted oxolanes depending on the nucleophile used.
科学的研究の応用
3,3-Diethyloxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
作用機序
The mechanism of action of 3,3-diethyloxolan-2-one involves its interaction with specific molecular targets. The oxolane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various biological molecules, potentially leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but the compound’s reactivity makes it a valuable tool in chemical biology.
類似化合物との比較
3,3-Dimethyloxolan-2-one: Similar structure but with methyl groups instead of ethyl groups.
3,3-Dipropyloxolan-2-one: Similar structure but with propyl groups instead of ethyl groups.
3,3-Dibutyloxolan-2-one: Similar structure but with butyl groups instead of ethyl groups.
Uniqueness: 3,3-Diethyloxolan-2-one is unique due to the presence of ethyl groups, which impart different steric and electronic properties compared to its methyl, propyl, and butyl analogs. These differences can influence the compound’s reactivity and its interactions with other molecules, making it a distinct and valuable compound in various applications.
特性
CAS番号 |
50994-87-1 |
|---|---|
分子式 |
C8H14O2 |
分子量 |
142.20 g/mol |
IUPAC名 |
3,3-diethyloxolan-2-one |
InChI |
InChI=1S/C8H14O2/c1-3-8(4-2)5-6-10-7(8)9/h3-6H2,1-2H3 |
InChIキー |
OKKTUDVXPHANCU-UHFFFAOYSA-N |
正規SMILES |
CCC1(CCOC1=O)CC |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



